molecular formula C18H21NO4S B5767454 methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate

methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate

Cat. No. B5767454
M. Wt: 347.4 g/mol
InChI Key: YLJPJGHSZOMHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate, also known as MIIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIIB has been extensively studied for its biological and pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

Methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate exerts its biological effects by binding to and modulating the activity of ion channels, specifically the voltage-gated sodium channels (VGSCs). VGSCs are essential for the generation and propagation of action potentials in excitable cells such as neurons and muscle cells. This compound has been shown to selectively inhibit the activity of VGSCs, leading to a decrease in the excitability of cells and a reduction in neurotransmitter release.
Biochemical and Physiological Effects:
The inhibition of VGSCs by this compound has several biochemical and physiological effects. This compound has been shown to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling and inflammation. In addition, this compound has been found to decrease the expression of inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties. This compound has also been shown to reduce the excitability of neurons and muscle cells, leading to a decrease in action potential firing and muscle contraction.

Advantages and Limitations for Lab Experiments

Methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate has several advantages for laboratory experiments, including its selectivity for VGSCs, its ability to modulate the activity of ion channels, and its potential for drug discovery. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for the use of methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders such as epilepsy and pain. This compound may also have potential applications in cancer research, as it has been shown to exhibit anti-tumor activity. In addition, further studies are needed to explore the potential anti-inflammatory properties of this compound and its effects on other ion channels and neurotransmitter systems. Overall, this compound has significant potential for further research and development in various fields.

Synthesis Methods

The synthesis of methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate involves the reaction of 4-isobutylphenylsulfonyl chloride with 2-aminobenzoic acid methyl ester in the presence of a base such as triethylamine. The resulting product is purified by recrystallization, yielding this compound as a white crystalline solid with a melting point of 160-162°C.

Scientific Research Applications

Methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has been found to modulate the activity of ion channels, making it a promising candidate for the treatment of neurological disorders such as epilepsy and pain. This compound has also been identified as a potential lead compound for the development of new drugs due to its unique structure and pharmacological properties.

properties

IUPAC Name

methyl 2-[[4-(2-methylpropyl)phenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13(2)12-14-8-10-15(11-9-14)24(21,22)19-17-7-5-4-6-16(17)18(20)23-3/h4-11,13,19H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJPJGHSZOMHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.